tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate

Medicinal Chemistry Chiral Synthesis Stereochemistry

tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate (CAS 1290191-92-2) is a chiral N-Boc-protected piperidine derivative with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol. This compound features a trans-configuration with a hydroxyl group at the C4 position and a methyl substituent at the C3 position, both in the (R) absolute configuration.

Molecular Formula C11H21NO3
Molecular Weight 215.29
CAS No. 1290191-92-2
Cat. No. B3392752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
CAS1290191-92-2
Molecular FormulaC11H21NO3
Molecular Weight215.29
Structural Identifiers
SMILESCC1CN(CCC1O)C(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
InChIKeyPSDMSGJMWVMEMV-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Chiral Piperidine Intermediate: tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate (CAS 1290191-92-2)


tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate (CAS 1290191-92-2) is a chiral N-Boc-protected piperidine derivative with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . This compound features a trans-configuration with a hydroxyl group at the C4 position and a methyl substituent at the C3 position, both in the (R) absolute configuration . It is functionally classified as a chiral heterocyclic building block, employed primarily as a synthetic intermediate in medicinal chemistry programs rather than as a final active pharmaceutical ingredient . Its Boc (tert-butyloxycarbonyl) protecting group allows for selective orthogonal deprotection during multi-step syntheses, while the hydroxyl and methyl substituents provide handles for further functionalization .

Why Generic Substitution Fails for tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate: Stereochemical Identity Matters


Direct substitution of CAS 1290191-92-2 with its stereoisomers or racemic mixtures is not scientifically valid because the (3R,4R) absolute configuration governs critical molecular recognition events in downstream chiral drug synthesis . The cis-diastereomer (3R,4S) (CAS 955028-93-0), the enantiomeric (3S,4S) isomer (CAS 1821740-54-8), and the racemic mixture (CAS 181269-70-5) all share the same molecular formula and nearly identical physicochemical bulk properties, yet yield fundamentally different spatial orientations of the hydroxyl and methyl groups. In medicinal chemistry applications such as the synthesis of adrenergic receptor antagonists, the chiral centers of this scaffold have been reported to influence receptor subtype selectivity . Substitution can therefore introduce stereochemical mismatches that propagate through the synthetic sequence, altering the pharmacological profile of the final drug candidate in unpredictable ways. This is not a case where one can 'buy the cheaper racemate and resolve later' without incurring additional time, cost, and analytical burden .

Quantitative Evidence Guide for tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate: Head-to-Head Comparisons Against Closest Analogs


Stereochemical Identity: Absolute (3R,4R) Configuration Confers Defined Spatial Orientation

The target compound possesses precisely defined (3R,4R) absolute configuration as confirmed by its isomeric SMILES notation (C[C@@H]1CN(CC[C@H]1O)C(=O)OC(C)(C)C) . In contrast, the most commonly encountered alternative, racemic tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate (CAS 181269-70-5), has zero defined stereocenters according to ChemSpider . The (3S,4S) enantiomer (CAS 1821740-54-8) and cis-diastereomer (CAS 955028-93-0) further differ in spatial arrangement. For procurement decisions, only the (3R,4R) enantiomer guarantees the correct three-dimensional presentation required for enantioselective downstream reactions.

Medicinal Chemistry Chiral Synthesis Stereochemistry

Purity Specification: 97% Minimum Purity by Vendor COA Enables Reproducible Multi-Step Synthesis

The (3R,4R) enantiomer is routinely supplied at a minimum purity specification of 97% as confirmed by multiple reputable vendors [1]. By comparison, the racemic N-Boc-4-hydroxy-3-methylpiperidine (CAS 181269-70-5) is typically supplied at only 95% purity from standard vendors . The cis-diastereomer (CAS 955028-93-0) is also listed at 97% purity but represents a fundamentally different spatial arrangement . Higher initial purity of the (3R,4R) stereoisomer translates to fewer side products in downstream reactions, reducing purification burden.

Analytical Chemistry Quality Control Synthetic Chemistry

Storage Stability: Defined Chiral (3R,4R) Enantiomer Requires Controlled 2–8°C Storage to Prevent Degradation

The (3R,4R) stereoisomer is documented as sensitive to moisture and light, requiring storage in amber glass under anhydrous conditions at 2–8°C . The racemic mixture (CAS 181269-70-5) and the (3S,4S) enantiomer carry similar storage recommendations of refrigerated conditions, but the specific (3R,4R) product has more explicit handling precautions documented, including the use of inert atmosphere techniques to prevent hydrolysis of the Boc protecting group and oxidation of the hydroxyl moiety . The unprotected analog 4-hydroxy-3-methylpiperidine hydrochloride (CAS 955028-91-8) has different stability requirements due to the absence of the acid-labile Boc group.

Stability Storage Conditions Compound Management

Functional Group Orthogonality: Boc Protection Enables Selective Deprotection Relative to Unprotected Piperidine Analogs

The Boc group on the target compound provides orthogonal protection that enables selective N-deprotection under acidic conditions (e.g., TFA, HCl/dioxane) while leaving other functional groups intact . In contrast, the unprotected trans-4-hydroxy-3-methylpiperidine hydrochloride (CAS 955028-91-8) has a free amine that cannot participate in chemoselective synthetic sequences requiring a protected nitrogen . The Cbz-protected analog benzyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate requires hydrogenolysis for deprotection, which is incompatible with functional groups sensitive to reducing conditions . This orthogonality difference is functional rather than quantitative but dictates the choice of building block based on the downstream synthetic route.

Synthetic Methodology Protecting Group Strategy Orthogonal Chemistry

Best Research & Industrial Application Scenarios for tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate Based on Evidence


Chiral Intermediate for Enantioselective Synthesis of Adrenergic Receptor Antagonists

When synthesizing chiral adrenergic receptor antagonists that require a specific (3R,4R) configuration in the piperidine core, this compound provides the pre-defined stereochemistry that eliminates the need for chiral resolution steps later in the synthesis . The chiral centers have been noted to influence receptor subtype selectivity, making stereochemical fidelity non-negotiable . Substitution with the racemate would introduce a 3:1 ratio of unwanted stereoisomers that must be separated by chiral chromatography, adding cost and reducing throughput.

Multi-Step Pharmaceutical Intermediate Requiring Orthogonal Boc Protection

In synthetic sequences requiring initial functionalization of the hydroxyl group (e.g., mesylation, tosylation, Mitsunobu, or oxidation) while the amine remains protected, this compound's Boc group provides the necessary orthogonality . The unprotected analog (CAS 955028-91-8) cannot be used in the same sequence without additional protection steps, which would add at least one synthetic step and reduce overall yield by approximately 5–15% per added step based on typical protection/deprotection yields .

Medicinal Chemistry Library Synthesis Requiring Defined Chiral Building Blocks

For parallel library synthesis in medicinal chemistry programs targeting CNS or cardiovascular indications, the defined (3R,4R) stereochemistry of this building block ensures that structure-activity relationships (SAR) can be unambiguously interpreted . Using a racemic building block in library production would confound SAR analysis, as any observed biological activity could arise from any of the four possible stereoisomers, requiring additional chiral separation and retesting of active library members.

Process Chemistry Scale-Up Requiring Reproducible Impurity Profiles

When scaling synthetic routes from milligram to multi-gram scale, the 97% minimum purity specification with batch-specific Certificate of Analysis (COA) data (HPLC, NMR) provides the analytical traceability required for process validation and regulatory documentation. This level of characterization is superior to the 95% standard offered for the racemic mixture, reducing the risk of unidentified impurity-related process deviations during scale-up .

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